molecular formula C15H13NO B015660 6-Benzyloxyindole CAS No. 15903-94-3

6-Benzyloxyindole

Cat. No. B015660
M. Wt: 223.27 g/mol
InChI Key: FPMICYBCFBLGOZ-UHFFFAOYSA-N
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Patent
US07863302B2

Procedure details

A 0° C. solution of 6-benzyloxyindole (2.10 g, 9.41 mmol) in diethyl ether (20 mL) is treated with oxalyl chloride (1.02 mL, 11.8 mmol). The mixture is stirred for 2 hours while warming to room temperature. The mixture is cooled to −78° C. and sodium methoxide (5.41 mL, 4.35 M) is added. The mixture is warmed up to room temperature over 20 minutes and the reaction is quenched with water (10 mL). The resulting mixture is filtered to obtain the title compound (2.75 g, 95%) as a yellow solid. ES/MS m/e 310.0 (M+1), 308.0 (M−1).
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
1.02 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
sodium methoxide
Quantity
5.41 mL
Type
reactant
Reaction Step Two
Yield
95%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]1[CH:17]=[C:16]2[C:12]([CH:13]=[CH:14][NH:15]2)=[CH:11][CH:10]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[C:18](Cl)(=[O:22])[C:19](Cl)=[O:20].[CH3:24][O-:25].[Na+]>C(OCC)C>[CH3:24][O:25][C:18](=[O:22])[C:19]([C:13]1[C:12]2[C:16](=[CH:17][C:9]([O:8][CH2:1][C:2]3[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=3)=[CH:10][CH:11]=2)[NH:15][CH:14]=1)=[O:20] |f:2.3|

Inputs

Step One
Name
Quantity
2.1 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=CC=C2C=CNC2=C1
Name
Quantity
1.02 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
sodium methoxide
Quantity
5.41 mL
Type
reactant
Smiles
C[O-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled to −78° C.
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is warmed up to room temperature over 20 minutes
Duration
20 min
CUSTOM
Type
CUSTOM
Details
the reaction is quenched with water (10 mL)
FILTRATION
Type
FILTRATION
Details
The resulting mixture is filtered

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COC(C(=O)C1=CNC2=CC(=CC=C12)OCC1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.75 g
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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